

Application Note: Flow Cytometry Analysis of Immune Cells Treated with Barlerin

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Barlerin is a naturally occurring iridoid glycoside found in plants of the Barleria species, which have been traditionally used in Ayurvedic medicine for their therapeutic properties. Recent scientific investigations have highlighted the immunomodulatory and anti-inflammatory potential of barlerin and its derivatives. Studies have demonstrated that extracts containing barlerin can influence the activity of various immune cells, including macrophages and lymphocytes. Specifically, barlerin has been shown to attenuate inflammation by reducing the production of nitric oxide (NO) and suppressing the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophages. Furthermore, extracts of Barleria species have been observed to activate peripheral blood mononuclear cells (PBMCs), leading to the upregulation of a suite of cytokines such as Interleukin-2 (IL-2), IL-10, IL-12, IL-15, IL-21, and Interferon-gamma (IFN-y)[1][2]. These findings suggest that barlerin may exert its effects through modulation of key signaling pathways, such as the NF-κB and Nrf2-KEAP1 pathways[3][4].

This application note provides detailed protocols for utilizing flow cytometry to analyze the effects of **barlerin** on immune cells. The described methods will enable researchers to quantify changes in immune cell activation, proliferation, and cytokine production, providing valuable insights into the immunomodulatory mechanisms of this compound.



Data Presentation

The following tables summarize hypothetical quantitative data from flow cytometry experiments investigating the effects of **Barlerin** on immune cells.

Table 1: Effect of Barlerin on Macrophage Activation Markers

Treatment	Concentration (µM)	% CD86+ Cells (of total macrophages)	MFI of CD86	% iNOS+ Cells (of total macrophages)
Unstimulated Control	0	5.2 ± 0.8	150 ± 25	1.1 ± 0.3
LPS (1 μg/mL)	0	85.6 ± 4.2	2500 ± 150	78.3 ± 5.1
LPS + Barlerin	10	65.3 ± 3.9	1800 ± 120	55.7 ± 4.8
LPS + Barlerin	25	42.1 ± 2.8	1100 ± 90	30.2 ± 3.5
LPS + Barlerin	50	25.8 ± 2.1	700 ± 60	15.6 ± 2.2

MFI: Mean Fluorescence Intensity. Data are presented as mean ± standard deviation.

Table 2: Effect of Barlerin on T-Cell Proliferation

Treatment	Concentration (µM)	Proliferation Index	% Divided Cells	
Unstimulated Control	0	1.05 ± 0.08	2.1 ± 0.5	
Anti-CD3/CD28	0	4.85 ± 0.35	92.5 ± 3.7	
Anti-CD3/CD28 + Barlerin	10	5.20 ± 0.41	95.1 ± 2.9	
Anti-CD3/CD28 + Barlerin	25	5.95 ± 0.52	97.3 ± 1.8	
Anti-CD3/CD28 + Barlerin	50	6.70 ± 0.61	98.6 ± 1.2	



Data are presented as mean \pm standard deviation.

Table 3: Effect of Barlerin on Intracellular Cytokine Production in T-Cells

Treatment	Concentrati on (µM)	% IFN-γ+ in CD4+ T- cells	% IL-2+ in CD4+ T- cells	% IL-10+ in CD4+ T- cells	% TNF-α+ in CD8+ T- cells
Unstimulated Control	0	0.8 ± 0.2	1.2 ± 0.3	0.5 ± 0.1	0.6 ± 0.2
Anti- CD3/CD28	0	25.4 ± 2.1	30.1 ± 2.5	3.2 ± 0.6	18.9 ± 1.9
Anti- CD3/CD28 + Barlerin	10	35.2 ± 2.9	42.6 ± 3.1	8.9 ± 1.1	25.4 ± 2.3
Anti- CD3/CD28 + Barlerin	25	48.7 ± 3.8	55.8 ± 4.2	15.4 ± 1.8	36.1 ± 3.0
Anti- CD3/CD28 + Barlerin	50	55.3 ± 4.5	68.2 ± 5.0	22.1 ± 2.4	45.8 ± 3.7

Data are presented as mean \pm standard deviation.

Experimental Protocols

Protocol 1: Analysis of Macrophage Activation

Objective: To assess the effect of **Barlerin** on the expression of activation markers (CD86) and intracellular iNOS in macrophages stimulated with LPS.

Materials:

Peripheral Blood Mononuclear Cells (PBMCs)



- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- Barlerin (dissolved in DMSO, final concentration of DMSO <0.1%)
- Lipopolysaccharide (LPS)
- FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
- · Fixation/Permeabilization Buffer
- Fluorochrome-conjugated antibodies: anti-CD14, anti-CD86, anti-iNOS

Procedure:

- Cell Culture and Treatment:
 - 1. Isolate PBMCs from healthy donor blood using FicoII-Paque density gradient centrifugation.
 - 2. Seed 1 x 10⁶ cells/well in a 24-well plate and allow macrophages to adhere for 2-4 hours.
 - 3. Remove non-adherent cells by washing with PBS.
 - 4. Add fresh RPMI-1640 medium.
 - 5. Pre-treat adherent macrophages with varying concentrations of **Barlerin** (e.g., 10, 25, 50 μ M) or vehicle control (DMSO) for 2 hours.
 - 6. Stimulate cells with LPS (1 μg/mL) for 24 hours. Include an unstimulated control group.
- Cell Staining:
 - 1. Harvest adherent cells using a cell scraper.
 - 2. Wash cells with FACS buffer.
 - 3. Stain for surface markers by incubating cells with anti-CD14 and anti-CD86 antibodies for 30 minutes at 4°C in the dark.



- 4. Wash cells twice with FACS buffer.
- 5. Fix and permeabilize cells using a fixation/permeabilization kit according to the manufacturer's instructions.
- 6. Stain for intracellular iNOS by incubating cells with anti-iNOS antibody for 30 minutes at 4°C in the dark.
- 7. Wash cells twice with permeabilization buffer.
- 8. Resuspend cells in FACS buffer for flow cytometry analysis.
- Flow Cytometry Analysis:
 - 1. Acquire data on a flow cytometer.
 - 2. Gate on the CD14+ macrophage population.
 - 3. Analyze the expression of CD86 and iNOS within the macrophage gate.

Protocol 2: T-Cell Proliferation Assay

Objective: To evaluate the effect of **Barlerin** on T-cell proliferation using a cell proliferation dye.

Materials:

- PBMCs
- RPMI-1640 medium
- Barlerin
- Anti-CD3 and anti-CD28 antibodies
- Cell Proliferation Dye (e.g., CFSE or similar)
- FACS buffer
- Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8



Procedure:

- Cell Labeling and Treatment:
 - 1. Isolate PBMCs.
 - 2. Label PBMCs with a cell proliferation dye according to the manufacturer's protocol.
 - 3. Seed 1×10^6 labeled cells/well in a 96-well plate.
 - 4. Add varying concentrations of **Barlerin** or vehicle control.
 - 5. Stimulate cells with plate-bound anti-CD3 (1 μ g/mL) and soluble anti-CD28 (1 μ g/mL) antibodies. Include an unstimulated control.
 - 6. Incubate for 4-5 days at 37°C, 5% CO2.
- Cell Staining:
 - 1. Harvest cells and wash with FACS buffer.
 - 2. Stain for surface markers by incubating with anti-CD3, anti-CD4, and anti-CD8 antibodies for 30 minutes at 4°C.
 - 3. Wash cells twice with FACS buffer.
 - 4. Resuspend cells in FACS buffer for analysis.
- Flow Cytometry Analysis:
 - 1. Acquire data on a flow cytometer.
 - 2. Gate on CD4+ and CD8+ T-cell populations.
 - Analyze the dilution of the proliferation dye to determine the percentage of divided cells and the proliferation index.

Protocol 3: Intracellular Cytokine Staining

Methodological & Application





Objective: To measure the production of key cytokines in T-cell subsets treated with **Barlerin**.

Materials:
• PBMCs
RPMI-1640 medium
• Barlerin
Anti-CD3 and anti-CD28 antibodies
Protein Transport Inhibitor (e.g., Brefeldin A or Monensin)
FACS buffer
Fixation/Permeabilization Buffer
• Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-IFN-y, anti-IL-2, anti-IL-10, anti-TNF- α
Procedure:
Cell Culture and Stimulation:
1. Isolate PBMCs.
2. Seed 1 x 10^6 cells/well in a 96-well plate.
3. Add varying concentrations of Barlerin or vehicle control.
4. Stimulate cells with anti-CD3/CD28 antibodies for 6 hours.
5. For the last 4 hours of stimulation, add a protein transport inhibitor to the culture medium.

1. Harvest cells and wash with FACS buffer.

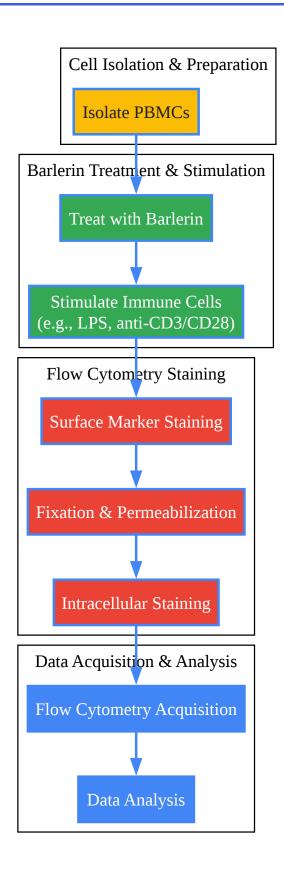
• Cell Staining:



- 2. Perform surface staining with anti-CD3, anti-CD4, and anti-CD8 antibodies.[5]
- 3. Wash cells.
- 4. Fix and permeabilize the cells.[1][5]
- 5. Perform intracellular staining with anti-IFN-γ, anti-IL-2, anti-IL-10, and anti-TNF-α antibodies.[1][5]
- 6. Wash cells with permeabilization buffer.
- 7. Resuspend in FACS buffer for analysis.
- Flow Cytometry Analysis:
 - 1. Acquire data on a flow cytometer.
 - 2. Gate on CD4+ and CD8+ T-cell populations.
 - 3. Analyze the percentage of cells expressing each cytokine within the T-cell gates.

Visualizations

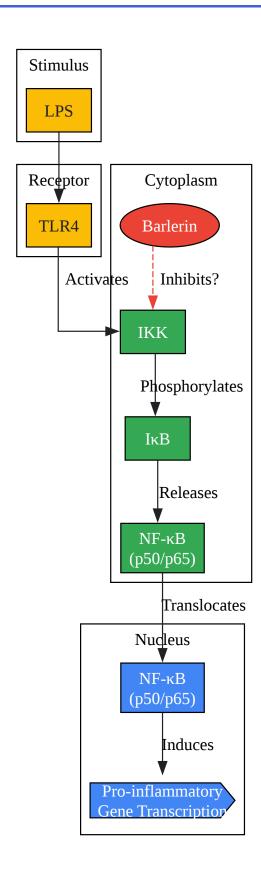




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Caption: Experimental workflow for flow cytometry analysis.





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Caption: Hypothesized Barlerin effect on the NF-кВ pathway.



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